N-(2,6-dichloropyrimidin-4-yl)acetamide
Description
N-(2,6-Dichloropyrimidin-4-yl)acetamide is a pyrimidine derivative characterized by a dichloro-substituted pyrimidine core linked to an acetamide moiety. This compound is synthesized via nucleophilic substitution or acylation reactions. For instance, in related syntheses, acetyl chloride reacts with pyrimidinyl amines in polar aprotic solvents like DMF under controlled conditions, yielding acetamide derivatives in high purity (94% yield) . Key structural features include:
- Dichloropyrimidine core: Provides electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- Acetamide side chain: Enhances hydrogen-bonding capacity and modulates solubility.
Spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, HRMS) confirms the presence of diagnostic signals, such as C=O stretching at ~1,730 cm⁻¹ in IR and aromatic proton resonances in NMR .
Properties
Molecular Formula |
C6H5Cl2N3O |
|---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
N-(2,6-dichloropyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C6H5Cl2N3O/c1-3(12)9-5-2-4(7)10-6(8)11-5/h2H,1H3,(H,9,10,11,12) |
InChI Key |
WSJYIEFGQRWIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The pyrimidine core in the target compound contrasts with fused systems (e.g., pyrido-thieno-pyrimidine in ) or pyridazinones in FPR agonists . These differences impact electronic properties and binding affinities.
- Substituent Effects: Electron-withdrawing groups (EWGs): The 2,6-dichloro substitution in the target compound enhances electrophilicity compared to methoxy or methyl groups in analogs . Acetamide positioning: In pyridazinone derivatives, acetamide placement at the 1-position (vs. 4-position in the target compound) alters receptor specificity (e.g., FPR2 agonism) .
Physicochemical Properties
Analysis :
- The target compound’s dichloro substitution likely reduces solubility in polar solvents compared to methoxybenzyl-containing analogs .
- Dual C=O stretches in pyrido-thieno-pyrimidine derivatives suggest conformational rigidity absent in simpler pyrimidines .
Research Implications
The dichloropyrimidine core offers a balance of reactivity and stability, distinguishing it from bulkier fused-ring systems. Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic substitution (e.g., replacing Cl with Br or CF₃) to optimize pharmacokinetics.
- Biological Screening : Prioritize assays for kinase inhibition or antimicrobial activity, given precedents in pyrimidine analogs .
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